48% vs. 31% Enantiomeric Excess in Iron Porphyrin-Catalyzed Styrene Epoxidation: Direct Iodosylmesitylene–Iodosylbenzene Comparison
In a direct head-to-head comparison under otherwise identical catalytic conditions, swapping the terminal oxidant from iodosylbenzene to iodosylmesitylene increased the enantiomeric excess of (R)-styrene oxide by 17 percentage points. Using FeT(α,β,α,β-Hyd)PPCl with iodosylbenzene, styrene was oxidized to (R)-(+)-styrene oxide in 31% ee, whereas FeT(α,β,α,β-Binap)PPCl with iodosylmesitylene afforded the same product in 48% ee [1]. This demonstrates that the sterically encumbered mesityl group on the oxidant directly participates in enantioface differentiation at the iron-oxo active species.
| Evidence Dimension | Enantiomeric excess in styrene epoxidation catalyzed by chiral iron porphyrins |
|---|---|
| Target Compound Data | 48% ee (R)-(+)-styrene oxide (FeT(α,β,α,β-Binap)PPCl catalyst + iodosylmesitylene) |
| Comparator Or Baseline | 31% ee (R)-(+)-styrene oxide (FeT(α,β,α,β-Hyd)PPCl catalyst + iodosylbenzene) |
| Quantified Difference | +17 percentage points ee favoring iodosylmesitylene |
| Conditions | Chiral iron porphyrin catalysts; styrene as substrate; room temperature; dichloromethane or similar aprotic solvent |
Why This Matters
For procurement decisions in asymmetric synthesis programs, a 17-percentage-point gain in ee represents a substantial reduction in downstream chiral purification costs and a potential doubling of usable enantiopure product yield.
- [1] Groves, J. T.; Myers, R. S. Catalytic Asymmetric Epoxidations with Chiral Iron Porphyrins. J. Am. Chem. Soc. 1983, 105, 5791–5796. View Source
